molecular formula C15H14ClNO B267885 N-(4-chlorobenzyl)-3-methylbenzamide

N-(4-chlorobenzyl)-3-methylbenzamide

Cat. No. B267885
M. Wt: 259.73 g/mol
InChI Key: SKCBZDMVJQEKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-3-methylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as 4-chlorobenzyl-3-methylbenzamide or CBM. This compound has a wide range of applications in the field of scientific research, especially in the study of biological systems.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-methylbenzamide is not fully understood. However, it is known to bind to specific sites on proteins such as GPCRs and modulate their activity. This compound has also been shown to inhibit the activity of enzymes such as phosphodiesterases (PDEs) and histone deacetylases (HDACs).
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the proliferation of cancer cells and induce cell death. Additionally, N-(4-chlorobenzyl)-3-methylbenzamide has been shown to have analgesic effects and reduce pain perception.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-3-methylbenzamide has several advantages for lab experiments. It is a highly specific compound that can target specific proteins and pathways. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of N-(4-chlorobenzyl)-3-methylbenzamide in scientific research. One potential direction is the use of this compound as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Another direction is the development of new analogs of this compound that can have improved solubility and potency. Additionally, N-(4-chlorobenzyl)-3-methylbenzamide can be used as a tool to study the structure and function of various proteins and pathways involved in biological processes.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-3-methylbenzamide can be achieved through various methods. One of the most commonly used methods is the reaction between 4-chlorobenzyl chloride and 3-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform.

Scientific Research Applications

N-(4-chlorobenzyl)-3-methylbenzamide has been extensively used in scientific research due to its ability to modulate biological systems. It has been used as a tool to study the structure and function of proteins such as G protein-coupled receptors (GPCRs). This compound has also been used to study the signaling pathways involved in various physiological processes such as inflammation, pain, and cancer.

properties

Product Name

N-(4-chlorobenzyl)-3-methylbenzamide

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-11-3-2-4-13(9-11)15(18)17-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

SKCBZDMVJQEKIO-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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